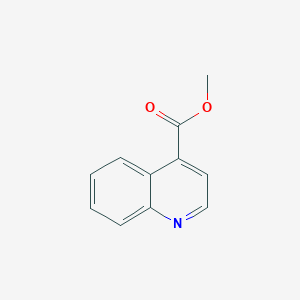

Methyl quinoline-4-carboxylate

Vue d'ensemble

Description

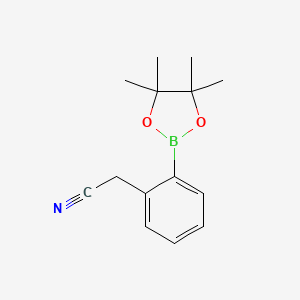

Methyl quinoline-4-carboxylate is a chemical compound with the CAS Number: 21233-61-4 . It has a molecular weight of 187.2 .

Synthesis Analysis

Quinolines have been synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of Methyl quinoline-4-carboxylate is represented by the InChI Code: 1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Physical And Chemical Properties Analysis

Methyl quinoline-4-carboxylate is a liquid at room temperature . It has a melting point of 24-25 degrees Celsius .Applications De Recherche Scientifique

Pharmaceutical Synthesis Scaffold

Methyl quinoline-4-carboxylate serves as a vital scaffold in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the development of drugs due to its bioactive properties. The compound’s versatility allows for the creation of numerous derivatives, each with potential therapeutic benefits .

Anticancer Agent Development

Research has indicated that certain quinoline derivatives exhibit significant anticancer activities. Methyl quinoline-4-carboxylate can be functionalized to synthesize compounds that target specific cancer pathways, offering a promising avenue for new cancer treatments .

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives make them suitable for developing treatments against various bacterial and fungal infections. Methyl quinoline-4-carboxylate derivatives have been studied for their efficacy in combating resistant strains of bacteria .

Antiviral Research

Quinoline compounds have shown potential as antiviral agents. Derivatives of Methyl quinoline-4-carboxylate are being explored for their ability to inhibit the replication of viruses, including research into treatments for diseases like Hepatitis C .

Anti-inflammatory Medication

The anti-inflammatory properties of quinoline derivatives are well-documented. Methyl quinoline-4-carboxylate can be used to synthesize compounds that may serve as potent anti-inflammatory medications, with applications in treating chronic inflammatory diseases .

Neuroprotective Therapies

Some quinoline derivatives have been identified as neuroprotective agents. Methyl quinoline-4-carboxylate could be used to develop medications that protect nerve cells from damage, which is crucial in diseases such as Alzheimer’s and Parkinson’s .

Propriétés

IUPAC Name |

methyl quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZUGRPXEZGEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388240 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl quinoline-4-carboxylate | |

CAS RN |

21233-61-4 | |

| Record name | methyl quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights can be derived from the studies regarding the coordination behavior of HMCA with metal ions?

A1: The studies reveal that HMCA acts as a bidentate ligand, coordinating to metal ions like cobalt [, ] and copper [] through its oxygen atoms from the hydroxyl and carboxylate groups. This coordination mode leads to the formation of stable metal complexes with distinct geometries. For instance, in the presence of bipyridine and water molecules, HMCA forms a mononuclear cobalt complex with a distorted octahedral geometry around the cobalt center []. In contrast, with phenanthroline, a dinuclear cobalt complex is formed where two cobalt centers are bridged by two HMCA ligands [].

Q2: How do the optical properties of the metal complexes differ from the free HMCA ligand and what is the underlying reason for this difference?

A2: The cobalt complexes exhibit blue emission bands around 449 nm in their solid-state photoluminescence spectra []. This contrasts with the emission properties of the free HMCA ligand, suggesting that complexation with the cobalt ion significantly alters the electronic structure and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations attribute these emissions to ligand-to-ligand charge transfer (LLCT) transitions within the complexes []. This difference in optical behavior highlights the potential of these complexes in luminescent applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.